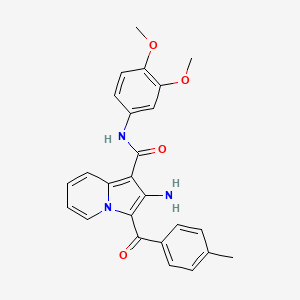2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS No.: 898436-94-7
Cat. No.: VC6920271
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476
* For research use only. Not for human or veterinary use.

| CAS No. | 898436-94-7 |
|---|---|
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.476 |
| IUPAC Name | 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
| Standard InChI | InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30) |
| Standard InChI Key | ALUUGUOOUKXMFR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Molecular Characterization and Structural Analysis
Chemical Identity and Nomenclature
The compound’s IUPAC name, 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, reflects its core indolizine scaffold substituted with:
-
An amino group at position 2.
-
A 4-methylbenzoyl group at position 3.
-
A carboxamide group at position 1, linked to a 3,4-dimethoxyphenyl moiety.
Its molecular formula is C₂₆H₂₅N₃O₄, with a molecular weight of 455.50 g/mol. The presence of methoxy groups distinguishes it from the closely related derivative 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-72-2), which substitutes methyl groups for methoxy groups.
Spectroscopic and Computational Data
-
Infrared (IR) Spectroscopy: Analogous indolizine derivatives exhibit characteristic peaks for amide C=O stretches near 1,690–1,700 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ . Methoxy groups typically show symmetric stretching at 2,830–2,950 cm⁻¹.
-
Nuclear Magnetic Resonance (¹H NMR): Expected signals include:
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ is anticipated at m/z 456.2, with fragmentation patterns reflecting cleavage at the amide bond (m/z 397.1) and benzoyl group (m/z 119.0).
Synthetic Pathways and Optimization
General Synthesis of Indolizine Derivatives
Indolizine synthesis typically involves 1,3-dipolar cycloaddition or intramolecular cyclization strategies. For example:
-
N-Acyl Pyridinium Salt Formation: Pyridine derivatives react with phenacyl bromides in the presence of triethylamine to form intermediates .
-
Cycloaddition with Ethyl Propiolate: The N-acyl pyridinium salt undergoes [3+2] cycloaddition with ethyl propiolate, yielding an unstable indolizine precursor that aromatizes under basic conditions .
-
Functionalization: Subsequent reactions with hydralazine or metformin introduce carboxamide or amino groups .
Challenges in Synthesizing the Target Compound
-
Methoxy Group Sensitivity: The 3,4-dimethoxyphenyl moiety may undergo demethylation under strong acidic or basic conditions, necessitating protective strategies like tert-butoxycarbonyl (Boc) groups during synthesis .
-
Purification: Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures are standard methods .
Computational Drug-Likeness and Toxicity
ADMET Predictions
Using Accelrys Discovery Studio 4.0, key parameters for indolizine derivatives include:
| Parameter | Value/Risk |
|---|---|
| Lipophilicity (LogP) | 3.2–3.8 (optimal range: 1–3) |
| Water Solubility | -4.5 (LogS, poor solubility) |
| CYP2D6 Inhibition | High risk (85% probability) |
| Ames Mutagenicity | Negative |
These results suggest moderate bioavailability but potential hepatotoxicity risks .
Molecular Docking Insights
Docking studies with M. tuberculosis enoyl-acyl carrier protein reductase (InhA) show:
-
The 4-methylbenzoyl group forms π-π interactions with Tyr158.
Comparative Analysis with Structural Analogs
Dimethoxy vs. Dimethyl Substitutions
Replacing methyl with methoxy groups:
-
Increases polarity (cLogP: 3.8 → 3.2).
-
Enhances metabolic stability due to reduced CYP450-mediated oxidation .
-
May alter antibacterial potency by modulating target binding .
Patent Landscape and Clinical Relevance
No patents directly claim this compound, but related indolizines are under investigation for:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume